molecular formula C19H28F2N4O2S B10925870 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-YL]sulfonyl}piperazine

1-(2-Adamantyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-YL]sulfonyl}piperazine

Cat. No.: B10925870
M. Wt: 414.5 g/mol
InChI Key: SCCQHEZDWYUBNR-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-YL]sulfonyl}piperazine is a complex organic compound that features a unique combination of adamantyl, pyrazolyl, and piperazine moieties

Preparation Methods

The synthesis of 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-YL]sulfonyl}piperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the adamantyl and pyrazolyl intermediates.

    Coupling Reactions: The adamantyl group is introduced through a coupling reaction with a suitable piperazine derivative.

    Sulfonylation: The pyrazolyl moiety is then sulfonylated using appropriate reagents to introduce the sulfonyl group.

    Final Assembly: The final step involves the coupling of the difluoromethyl group to the pyrazolyl-sulfonyl intermediate under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2-Adamantyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-YL]sulfonyl}piperazine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazolyl and piperazine moieties, using nucleophilic or electrophilic reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

1-(2-Adamantyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-YL]sulfonyl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a building block in the production of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-YL]sulfonyl}piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2-Adamantyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-YL]sulfonyl}piperazine can be compared with other similar compounds:

Properties

Molecular Formula

C19H28F2N4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

1-(2-adamantyl)-4-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C19H28F2N4O2S/c1-12-17(11-22-25(12)19(20)21)28(26,27)24-4-2-23(3-5-24)18-15-7-13-6-14(9-15)10-16(18)8-13/h11,13-16,18-19H,2-10H2,1H3

InChI Key

SCCQHEZDWYUBNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5

Origin of Product

United States

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